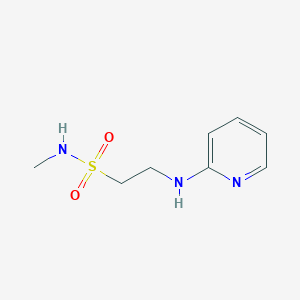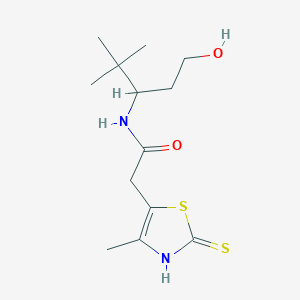![molecular formula C13H15FN2O2 B6633579 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In agriculture, 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol has been investigated as a potential pesticide due to its ability to inhibit the activity of acetylcholinesterase in insects, which can lead to their death.
In industry, it has been studied as a potential intermediate for the synthesis of other compounds due to its unique chemical structure.
Mechanism of Action
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol exerts its effects through the inhibition of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. By inhibiting this enzyme, the levels of acetylcholine in the body increase, leading to various effects depending on the specific application.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells and improve memory and learning in animal models of Alzheimer's disease. In agriculture, it has been shown to be effective in killing insects. In industry, it has been used as an intermediate for the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol in lab experiments is its unique chemical structure, which makes it a useful intermediate for the synthesis of other compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to determine its effectiveness as a pesticide and its potential impact on the environment. In industry, further studies are needed to determine its potential as an intermediate for the synthesis of other compounds and its cost-effectiveness compared to other intermediates.
Synthesis Methods
The synthesis of 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol involves the reaction of 2-fluoroaniline with 5-methyl-2-isoxazoline to form 2-(2-fluorophenyl)-5-methyl-1,3-oxazole. This intermediate product is then reacted with formaldehyde and methylamine to produce the final product, 1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol.
properties
IUPAC Name |
1-(2-fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-9-6-16-13(18-9)8-15-7-12(17)10-4-2-3-5-11(10)14/h2-6,12,15,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLIHNVEVROEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNCC(C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)

![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)
![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)